molecular formula C9H6N2O4 B3023436 5-nitro-1H-indole-3-carboxylic acid CAS No. 6958-37-8

5-nitro-1H-indole-3-carboxylic acid

Cat. No.: B3023436
CAS No.: 6958-37-8
M. Wt: 206.15 g/mol
InChI Key: OOOJXNVTVWRZMA-UHFFFAOYSA-N
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Description

5-Nitro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

5-Nitro-1H-indole-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the nitration of indole-3-carboxylic acid. This reaction typically occurs in the presence of nitric acid and a catalyst such as sulfuric acid. The reaction is carried out under acidic conditions, and the product is obtained through crystallization and filtration .

Chemical Reactions Analysis

5-Nitro-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and electrophiles for substitution reactions .

Scientific Research Applications

5-Nitro-1H-indole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

5-Nitro-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carboxaldehyde: Used in the synthesis of various bioactive compounds.

    5-Fluoroindole-3-carboxylic acid: Known for its potential antiviral activity.

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

5-Nitro-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group at the fifth position and a carboxylic acid group at the third position of the indole ring. This unique structure contributes to its reactivity and biological activity.

Property Description
Molecular Formula C9H6N2O3
Molecular Weight 194.16 g/mol
Solubility Soluble in organic solvents; limited in water
pKa Approximately 4.5 (indicative of acidic behavior)

1. Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties. A study conducted by Sreenivasulu et al. (2017) demonstrated that derivatives of indole compounds, including this compound, showed selective cytotoxicity against various cancer cell lines, including HeLa and MDA-MB-231. The compound's mechanism appears to involve apoptosis induction in cancer cells.

Cell Line IC50 (µM) Effect
HeLa6.86Cytotoxicity
MDA-MB-2317.90Cytotoxicity

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

3. Antiviral Activity

This compound has been investigated for its antiviral potential, particularly against HIV and influenza viruses. A study indicated that analogs of this compound could inhibit the integrase enzyme essential for viral replication, showcasing IC50 values ranging from 10 µM to 15 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspases.
  • Inhibition of Enzymatic Activity : It acts as an inhibitor for key enzymes involved in viral replication, such as integrase.
  • Disruption of Cell Membrane Integrity : Its interaction with bacterial membranes leads to increased permeability and cell lysis.

Study on Anticancer Efficacy

In a notable study published in the Chemistry Research Journal, researchers synthesized various derivatives of indole compounds, including this compound, and evaluated their anticancer activity against multiple cell lines. The results highlighted the compound's potential as a lead candidate for further drug development targeting cancer therapies.

Antimicrobial Evaluation

A comprehensive evaluation of the antimicrobial properties was conducted using standard disk diffusion methods against several bacterial strains. The findings confirmed that this compound exhibited significant inhibitory zones compared to control antibiotics.

Properties

IUPAC Name

5-nitro-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-2-1-5(11(14)15)3-6(7)8/h1-4,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOJXNVTVWRZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289821
Record name 5-nitro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6958-37-8
Record name 6958-37-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64699
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Record name 5-nitro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-1H-indole-3-carboxylic acid
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Synthesis routes and methods

Procedure details

Trifluoroacetic anhydride (21.37 g) was added dropwise to a chilled solution of 5-nitro-1H-indole (15.0 g) in dry dimethylformamide (150 ml) under a dry N2 atmosphere. The solution was allowed to warm to room temperature, and was then heated at reflux for 24 hours. The reaction mixture was cooled and poured into water (500 ml) and the resulting dark brown precipitate was filtered, suspended in water (200 ml) containing sodium hydroxide (50.0 g), and heated at reflux for 3 hours. The dark brown solution was cooled to room temperature, extracted with ether (4×100 ml), acidified to pH2 and the title compound filtered and dried (19 g), m.p. 256°-258° C. δH (360 MHz, DMSO-d6) 7.71 (1H, d, J=7.2 Hz, H-7), 8.9 (1H, dd, J=7.2, 1.0 Hz), 8.27 (1H, s, H-2), 8.89 (1H, d, J= 1.0 Hz, H-4); m/z 206 (M+, 70), 163 (10), 138 (20), 123 (100, 106 (15), 81 (10%).
Quantity
21.37 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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